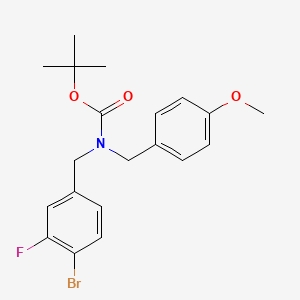

Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate

Descripción general

Descripción

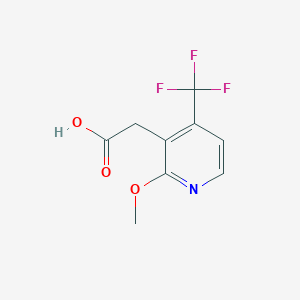

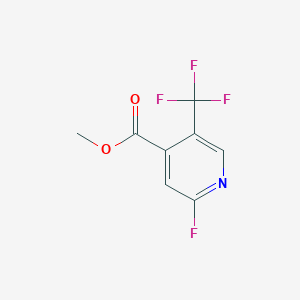

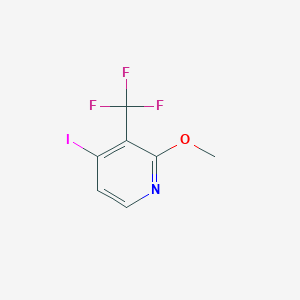

Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate is a chemical compound with the molecular formula C20H23BrFNO3 . It falls within the category of carbamates and features a tert-butyl group attached to a benzyl moiety, which in turn bears bromine, fluorine, and methoxy substituents . The compound’s systematic IUPAC name is tert-butyl (4-(bromomethyl)benzyl)carbamate .

Synthesis Analysis

The synthetic route for this compound involves the reaction of tert-butyl isocyanate with 4-bromo-3-fluorobenzyl alcohol. The resulting tert-butyl 4-bromo-3-fluorobenzylcarbamate is then treated with methoxybenzyl bromide to yield the final product. Detailed synthetic procedures and optimization studies are documented in the literature .

Molecular Structure Analysis

The molecular structure of This compound consists of a central carbamate group (N-C=O) linked to a 4-bromo-3-fluorobenzyl moiety via a tert-butyl spacer. The methoxybenzyl group is also attached to the same benzyl ring. The compound’s three-dimensional arrangement and bond angles can be visualized using molecular modeling software .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and transformations involving the bromine and fluorine substituents. Investigating its reactivity with different reagents and conditions would provide valuable insights .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Protecting Group in Organic Synthesis

- A study by Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, which includes the tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate. This protecting group shows compatibility with removal processes and has applications in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Intermediate in Medicinal Chemistry

- Zhao et al. (2017) describe the use of a similar compound as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Structural Studies in Chemistry

- Research by Abonía et al. (2007) highlights the molecular structure and hydrogen-bonded chains of compounds containing tert-butyl and 4-methoxybenzyl groups, demonstrating the importance of such compounds in structural chemistry (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).

Synthetic Methodologies

- Muranaka et al. (2011) developed a new carboxamide protecting group involving tert-butyl and methoxybenzyl components. This study emphasizes the versatility of such compounds in synthetic methodologies (Muranaka, Ichikawa, & Matsuda, 2011).

Antioxidant Synthesis

- Pan et al. (1998) synthesized monomeric antioxidants containing tert-butyl and methoxybenzyl groups, which are crucial for protecting polymers against thermal oxidation (Pan, Liu, & Lau, 1998).

Biological Activities

- Sirajuddin et al. (2013) investigated Schiff base compounds with tert-butyl and methoxybenzyl groups, examining their antimicrobial and cytotoxic activities, thus highlighting the biological significance of these compounds (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Safety and Hazards

As with any chemical compound, handling precautions are essential. Consult safety data sheets (SDS) and follow proper laboratory practices when working with Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate . Potential hazards include skin and eye irritation, inhalation risks, and environmental impact. Always wear appropriate protective gear and work in a well-ventilated area .

Propiedades

IUPAC Name |

tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrFNO3/c1-20(2,3)26-19(24)23(12-14-5-8-16(25-4)9-6-14)13-15-7-10-17(21)18(22)11-15/h5-11H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSDSYZULCLTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.